molecular formula C14H10N2O4 B8620944 4-(2-Methoxyphenoxy)-3-nitrobenzonitrile

4-(2-Methoxyphenoxy)-3-nitrobenzonitrile

Cat. No.: B8620944
M. Wt: 270.24 g/mol
InChI Key: QWSTWMPLFTVXNR-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-3-nitrobenzonitrile is a benzonitrile derivative characterized by a methoxyphenoxy group at position 4 and a nitro group at position 3 on the aromatic ring. Its molecular formula is C₁₄H₁₀N₂O₄, with a molecular weight of 270.24 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

4-(2-methoxyphenoxy)-3-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O4/c1-19-13-4-2-3-5-14(13)20-12-7-6-10(9-15)8-11(12)16(17)18/h2-8H,1H3

InChI Key

QWSTWMPLFTVXNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Methoxyphenoxy)-3-nitrobenzonitrile with structurally related benzonitrile derivatives, emphasizing substituents, molecular weights, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 2-methoxyphenoxy (C₆H₅OCH₃), nitro (NO₂) 270.24 Potential ligand (structural analog to 5FB)
5FB (4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) Trifluoromethyl (CF₃), thiazolidinone ring 464.39 Ligand for ERRα (PDB ID: 3K6P); forms hydrogen bonds with ARG 372
4-(Ethylamino)-3-nitrobenzonitrile Ethylamino (NHCH₂CH₃), nitro 191.20 Research chemical (96% purity)
4-(2-Nitrophenoxy)benzonitrile 2-nitrophenoxy (C₆H₄NO₂) 240.21 Safety data available (CAS 113344-23-3)
PANB (4-(isopentylamino)-3-nitrobenzonitrile) Isopentylamino (NHCH₂CH(CH₂CH₃)₂), nitro ~235.27 (calculated) Corrosion inhibitor for mild steel in HCl (superior performance)
APAB (3-amino-4-(isopentylamino)benzonitrile) Amino (NH₂), isopentylamino ~220.28 (calculated) Corrosion inhibitor (moderate efficiency)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-nitrobenzonitrile Dimethylamino (N(CH₃)₂), ethenyl (CH=CH), nitro 293.32 Conjugated system; research applications

Key Research Findings

  • Ligand Binding (5FB vs. This compound): The ligand 5FB (a trifluoromethyl analog) binds to ERRα via hydrogen bonds (ARG 372) and hydrophobic interactions. While this compound lacks the thiazolidinone ring and CF₃ group, its methoxyphenoxy and nitro substituents may enable similar binding modes in related targets .
  • Corrosion Inhibition (PANB/APAB): PANB and APAB demonstrate that nitro and amino groups enhance corrosion inhibition in acidic environments. The nitro group’s electron-withdrawing nature stabilizes adsorption on metal surfaces, while alkylamino groups improve solubility .
  • The nitro group further modulates electron density .

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